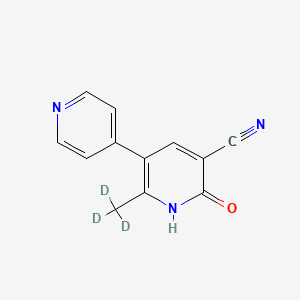

Milrinone-d3

Description

BenchChem offers high-quality Milrinone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Milrinone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHRDRVRGEVNW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Milrinone-d3 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Milrinone-d3

Introduction

Milrinone-d3 is the deuterated form of Milrinone, a bipyridine derivative that acts as a potent inotrope and vasodilator. The inclusion of deuterium (d3) serves as a stable isotopic label, making it an invaluable tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based bioanalytical assays. It is critical to note that deuteration does not alter the pharmacodynamic properties of the molecule. Therefore, the mechanism of action of Milrinone-d3 is identical to that of Milrinone. This guide provides a detailed examination of this mechanism for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism of action of Milrinone is the selective inhibition of the phosphodiesterase 3 (PDE3) enzyme.[1][2][3] Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4]

Milrinone exhibits high selectivity for the PDE3 isozyme, which is prominently found in cardiac muscle, vascular smooth muscle, and platelets.[2][5] By inhibiting PDE3, Milrinone prevents the hydrolysis of cAMP to its inactive form, adenosine 5'-monophosphate (AMP).[1][6] This inhibition leads to an accumulation of intracellular cAMP in tissues where PDE3 is the predominant isoform for cAMP degradation.[2]

The functional consequences of increased cAMP are tissue-specific and are mediated primarily through the activation of cAMP-dependent Protein Kinase A (PKA).[1]

Effects on Cardiac Myocytes (Positive Inotropy and Lusitropy)

In the myocardium, the elevation of cAMP levels activates PKA.[1] PKA, in turn, phosphorylates several key proteins involved in excitation-contraction coupling:

-

L-type Calcium Channels: Phosphorylation increases the influx of calcium (Ca2+) into the myocyte during the action potential.

-

Ryanodine Receptors: PKA-mediated phosphorylation enhances the release of Ca2+ from the sarcoplasmic reticulum.

-

Myofilament Proteins (e.g., Troponin I): Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (a positive lusitropic effect).[7]

The net result of these phosphorylation events is an increased intracellular Ca2+ concentration during systole, leading to a more forceful contraction of the heart muscle (positive inotropy).[1][4] This mechanism enhances cardiac output. Notably, this action is independent of beta-adrenergic receptors, which can be downregulated in heart failure, making Milrinone effective in such conditions.[1][6]

Effects on Vascular Smooth Muscle (Vasodilation)

In vascular smooth muscle cells, the Milrinone-induced increase in cAMP and subsequent PKA activation leads to the phosphorylation of myosin light chain kinase (MLCK). Phosphorylation inactivates MLCK, preventing it from phosphorylating myosin light chains. This results in smooth muscle relaxation and vasodilation.[8][9]

This vasodilation occurs in both arterial and venous vessels, leading to a reduction in both systemic vascular resistance (afterload) and venous pressure (preload).[1][2] This reduction in the workload on the heart, combined with its positive inotropic effects, improves overall cardiac efficiency.[4]

Signaling Pathways

The signaling cascades initiated by Milrinone in cardiac and vascular smooth muscle cells are depicted below.

Quantitative Data

Milrinone's potency and selectivity are demonstrated by its half-maximal inhibitory concentration (IC50) values against different phosphodiesterase isoforms. Lower IC50 values indicate greater potency.

| Parameter | Value | Tissue/Enzyme Source | Reference |

| IC50 vs. PDE3 | 0.42 µM | Human Cardiac FIII PDE | [10] |

| IC50 vs. PDE3 | 56 ± 12 nM | Photolabelled PDE3 | [5] |

| IC50 vs. PDE3A | 0.45 µM | Recombinant | [11] |

| IC50 vs. PDE3B | 1.0 µM | Recombinant | [11] |

| Ki vs. PDE3 | 0.15 µM | Human Cardiac FIII PDE | [10] |

| IC50 vs. PDE FII ("high Km") | 19 µM | Human Cardiac | [10] |

| IC50 vs. PDE FI ("high Km") | 38 µM | Human Cardiac | [10] |

| EC50 for [3H]cAMP accumulation | 5329 ± 970 nM | Platelets | [5] |

Note: FIII PDE corresponds to the low Km, cGMP-inhibited phosphodiesterase, now classified as PDE3.

Experimental Protocols

The investigation of PDE3 inhibitors like Milrinone typically involves in vitro enzyme inhibition assays. Below is a detailed methodology for a representative PDE inhibition assay.

Protocol: In Vitro PDE3 Inhibition Assay

1. Objective: To determine the IC50 value of Milrinone for the inhibition of PDE3 activity by measuring the hydrolysis of cAMP.

2. Materials:

-

Recombinant human PDE3 enzyme (e.g., from Abcam or BPS Bioscience).[12]

-

Milrinone-d3 (or Milrinone) stock solution in DMSO.

-

[3H]-cAMP (radiolabeled substrate).

-

Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

-

Snake venom nucleotidase (for converting AMP to adenosine).

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and liquid scintillation counter.

3. Methodology:

-

Reaction Setup: Prepare reaction tubes containing the assay buffer, a fixed concentration of [3H]-cAMP (typically below the Km value), and varying concentrations of Milrinone.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of the PDE3 enzyme to each tube.[12] Include control samples without the inhibitor (for maximal activity) and without the enzyme (for background).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.[12]

-

Reaction Termination: Stop the reaction by boiling the tubes for 1-2 minutes or by adding a chemical stop solution (e.g., 0.1 M HCl).[12]

-

Product Conversion: Add snake venom nucleotidase to the cooled tubes and incubate again to convert the [3H]-AMP product into [3H]-adenosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [3H]-cAMP will bind to the resin, while the neutral [3H]-adenosine product will pass through.

-

Quantification: Collect the eluate, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of hydrolyzed cAMP.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Milrinone concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

References

- 1. Milrinone - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. litfl.com [litfl.com]

- 7. Intravenous Milrinone Infusion Improves Congestive Heart Failure Caused by Diastolic Dysfunction: A Brief Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. immune-system-research.com [immune-system-research.com]

- 10. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pubcompare.ai [pubcompare.ai]

Synthesis and Manufacturing of Milrinone-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Milrinone-d3, a deuterated analog of the phosphodiesterase 3 (PDE3) inhibitor Milrinone. Given the absence of a publicly available, detailed experimental protocol for the direct synthesis of Milrinone-d3, this document outlines a chemically sound, proposed synthetic pathway. This proposed route is based on established synthetic methods for Milrinone and general principles of isotopic labeling.

Introduction to Milrinone and its Deuterated Analog

Milrinone, chemically known as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile, is a potent inotropic and vasodilatory agent used in the short-term treatment of acute decompensated heart failure.[1][2] It selectively inhibits phosphodiesterase 3, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle.[2]

Milrinone-d3 is a stable isotope-labeled version of Milrinone, where three hydrogen atoms on the methyl group are replaced with deuterium. Its chemical name is 2-(Methyl-d3)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile.[3] This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[3] The incorporation of deuterium can potentially alter the pharmacokinetic profile of a drug, a strategy increasingly explored in drug development.[3]

Proposed Synthesis of Milrinone-d3

The synthesis of Milrinone-d3 can be logically approached by modifying the established synthetic routes of Milrinone, which typically commence from 4-picoline.[4][5] The key to synthesizing Milrinone-d3 is the introduction of a deuterated methyl group at an early stage. The most plausible point of entry for the deuterium atoms is during the formation of the key intermediate, 1-(4-pyridyl)-2-propanone. By utilizing a deuterated acetylating agent, a deuterated version of this intermediate, 1-(4-pyridyl)-2-propanone-d3, can be synthesized. This deuterated intermediate can then be carried through the subsequent condensation and cyclization steps to yield the final product, Milrinone-d3.

Overall Synthetic Workflow

The proposed synthesis of Milrinone-d3 is a multi-step process that can be summarized in the following workflow:

Caption: Proposed synthetic workflow for Milrinone-d3.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 1-(4-pyridyl)-2-propanone-d3

This initial step involves the acetylation of 4-picoline using a deuterated acetyl source. Acetic anhydride-d6 or acetyl-d3 chloride are suitable reagents for this purpose.

-

Reaction: 4-Picoline + Acetic Anhydride-d6 → 1-(4-pyridyl)-2-propanone-d3

-

Protocol:

-

To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride-d6 (1.0-1.5 eq) at room temperature.[6]

-

Add a catalytic amount of acetyl chloride dropwise.[7]

-

Heat the reaction mixture to 30-50°C and stir for 2-16 hours.[6][7]

-

Cool the mixture and quench with an alcohol (e.g., ethanol).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent (e.g., methylene chloride).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-(4-pyridyl)-2-propanone-d3.[6]

-

Step 2: Condensation to form Enaminone Intermediate-d3

The deuterated ketone intermediate is then condensed with a reagent like triethyl orthoformate to form a reactive enaminone intermediate.

-

Reaction: 1-(4-pyridyl)-2-propanone-d3 + Triethyl Orthoformate → 1-Ethoxy-2-(4-pyridyl)-ethenyl methyl-d3 ketone

-

Protocol:

-

Mix 1-(4-pyridyl)-2-propanone-d3 (1.0 eq) with triethyl orthoformate (1.0-2.5 eq) and acetic anhydride (2.0-3.0 eq) in glacial acetic acid (2.5-5.0 eq).

-

Heat the mixture at 50-100°C for 0.8-3.5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the volatile components under reduced pressure to yield the crude enaminone intermediate-d3, which can be used in the next step without further purification.[8]

-

Step 3: Cyclization to Milrinone-d3

The final step is the cyclization of the enaminone intermediate-d3 with α-cyanoacetamide in the presence of a base to form the pyridone ring of Milrinone-d3.

-

Reaction: Enaminone Intermediate-d3 + α-Cyanoacetamide → Milrinone-d3

-

Protocol:

-

Dissolve the crude enaminone intermediate-d3 in a suitable solvent, such as anhydrous methanol.

-

Add α-cyanoacetamide (1.0-2.0 eq) and a base, such as sodium methoxide (4.5-8.0 eq).

-

Heat the reaction mixture at 60-70°C.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and adjust the pH to precipitate the crude Milrinone-d3.

-

Collect the solid by filtration and wash with a suitable solvent.

-

Recrystallize the crude product from a solvent system like DMF/water to obtain pure Milrinone-d3.

-

Quantitative Data from Milrinone Synthesis

While specific quantitative data for the synthesis of Milrinone-d3 is not available, the following tables summarize typical reaction conditions and yields for the synthesis of non-deuterated Milrinone, which can serve as a benchmark for the proposed deuterated synthesis.

Table 1: Synthesis of 1-(4-pyridyl)-2-propanone

| Parameter | Value | Reference |

| Reactants | 4-Methylpyridine, Acetyl chloride | [6] |

| Solvent | Chloroform | [6] |

| Reaction Temperature | 30-35°C | [6] |

| Reaction Time | 2 hours | [6] |

| Yield | 74.3% | [6] |

Table 2: Synthesis of Milrinone from 1-(4-pyridyl)-2-propanone

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

| Condensation | 1-(4-pyridyl)-2-propanone | Triethyl orthoformate, Acetic anhydride, Acetic acid | 50-100°C | 0.8-3.5 h | - | [9] |

| Cyclization | Enaminone intermediate, α-Cyanoacetamide | Sodium methoxide, Methanol | 60-70°C | - | 60-70% (overall) | [8] |

Mechanism of Action: PDE3 Inhibition Signaling Pathway

Milrinone exerts its therapeutic effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells leads to positive inotropic and vasodilatory effects.

Caption: Milrinone's mechanism of action via PDE3 inhibition.

Manufacturing and Quality Control Considerations

The manufacturing of Milrinone-d3 for research and potential clinical applications would follow similar principles to that of other active pharmaceutical ingredients (APIs), with additional considerations for isotopic purity.

-

Starting Material Sourcing: High-purity 4-picoline and a deuterated acetylating agent with high isotopic enrichment are critical.

-

Process Control: Each step of the synthesis must be carefully monitored to ensure complete reaction and minimize the formation of impurities. Techniques such as HPLC and NMR should be used to track the progress of the reactions.

-

Purification: The final product must be purified to a high degree, typically by recrystallization, to remove any unreacted starting materials, by-products, or non-deuterated Milrinone.

-

Characterization and Quality Control: The final Milrinone-d3 product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton signals from the methyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the incorporation of three deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

-

Elemental Analysis: To confirm the elemental composition.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and manufacturing of Milrinone-d3. While a specific, published protocol for its synthesis is not available, the proposed route, based on established Milrinone synthesis and standard deuteration techniques, offers a robust and logical approach for its preparation. The successful synthesis of Milrinone-d3 will provide a valuable tool for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. Further research and process optimization will be necessary to translate this proposed synthesis into a scalable and efficient manufacturing process.

References

- 1. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 9. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]

Physical and chemical properties of Milrinone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Milrinone-d3, a deuterated analog of the phosphodiesterase 3 (PDE3) inhibitor, Milrinone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its core mechanisms and analytical workflows.

Core Physical and Chemical Properties

Milrinone-d3 is a stable, isotopically labeled form of Milrinone, primarily utilized as an internal standard in analytical methodologies to ensure accurate quantification of the parent compound in biological matrices.[1][2] Its physical and chemical characteristics are crucial for its application in research and development.

Structural and General Properties

| Property | Value | Reference(s) |

| Chemical Name | 1,6-dihydro-2-(methyl-d3)-6-oxo-[3,4'-bipyridine]-5-carbonitrile | [1] |

| CAS Number | 2749393-50-6 | [1] |

| Molecular Formula | C₁₂H₆D₃N₃O | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Appearance | Off-white to tan crystalline solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | >300 °C (for Milrinone) | [3][4] |

| pKa (Predicted) | 7.21 ± 0.10 (for Milrinone) | [3] |

| Solubility | DMF: 0.3 mg/mLDMSO: 0.5 mg/mLWater: Insoluble | [1][3] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action: Phosphodiesterase 3 Inhibition

Milrinone, and by extension Milrinone-d3, exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] This inhibition leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.

In cardiac muscle, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium homeostasis. This leads to an increased influx of calcium ions into the cell and enhanced release from the sarcoplasmic reticulum, resulting in a positive inotropic effect (increased contractility).[5]

In vascular smooth muscle, the accumulation of cAMP also activates PKA, which leads to the phosphorylation of proteins that promote muscle relaxation. This results in vasodilation, reducing both preload and afterload on the heart.[7]

Experimental Protocols

General Synthesis of Milrinone-d3

Illustrative Synthetic Scheme:

-

Condensation: 1-(4-pyridyl)-2-propanone is reacted with an appropriate electrophile, such as N,N-dimethylformamide dimethyl acetal or triethyl orthoformate, to form an enaminone intermediate.[10] To synthesize Milrinone-d3, a deuterated analog of 1-(4-pyridyl)-2-propanone would be required.

-

Cyclization: The intermediate is then reacted with cyanoacetamide in the presence of a base (e.g., sodium methoxide) to yield the final Milrinone-d3 product.[10]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF).[3]

Quantification of Milrinone in Plasma using LC-MS/MS with Milrinone-d3 as Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Milrinone in plasma, utilizing Milrinone-d3 as an internal standard.[11][12][13][14]

3.2.1. Sample Preparation (Liquid-Liquid Extraction) [13]

-

To 100 µL of plasma sample, add 25 µL of Milrinone-d3 internal standard solution (concentration to be optimized).

-

Add 500 µL of ethyl acetate.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. Chromatographic Conditions [14]

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (e.g., 45:55 v/v).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 10 µL.

3.2.3. Mass Spectrometric Conditions [14]

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Milrinone: m/z 212.1 → 140.0

-

Milrinone-d3: m/z 215.1 → 143.0 (predicted, to be confirmed experimentally)

-

-

Collision Energy: Optimized for each transition (e.g., 36 eV for Milrinone).

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of Milrinone on PDE3.[15][16]

3.3.1. Materials

-

Recombinant human PDE3 enzyme.

-

cAMP substrate.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).

-

Milrinone (or Milrinone-d3) stock solution.

-

Detection reagent (e.g., a commercially available kit that measures the product of the PDE reaction, such as AMP or phosphate).

3.3.2. Procedure

-

Prepare serial dilutions of Milrinone in the assay buffer.

-

In a microplate, add the assay buffer, PDE3 enzyme, and the Milrinone dilutions.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction according to the detection kit instructions.

-

Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each Milrinone concentration and determine the IC₅₀ value.

Stability Profile

Studies on Milrinone lactate have demonstrated its stability in various intravenous solutions, including 5% dextrose and 0.9% sodium chloride injections.[17][18][19][20] Milrinone has been shown to be stable for at least 24 hours at room temperature and for extended periods when refrigerated.[17][19] No significant degradation or changes in pH, color, or particulate matter were observed under these conditions.[17][19] As Milrinone-d3 is structurally identical to Milrinone with the exception of the isotopic labeling, a similar stability profile can be expected.

Conclusion

Milrinone-d3 is an indispensable tool for the accurate and reliable quantification of Milrinone in preclinical and clinical research. Its well-defined physical and chemical properties, coupled with its role as a selective PDE3 inhibitor, make it a valuable compound for a range of studies in pharmacology and drug metabolism. This guide provides a foundational understanding of Milrinone-d3, offering essential data and protocols to support its effective use in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Milrinone CAS#: 78415-72-2 [m.chemicalbook.com]

- 4. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. doaj.org [doaj.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]

- 11. A clinical assay for the measurement of milrinone in plasma by HPLC mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Stability of milrinone in continuous ambulatory delivery devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability of milrinone lactate in the presence of 29 critical care drugs and 4 i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stability of Milrinone Lactate in 5% Dextrose Injection and 0.9% Sodium Chloride Injection at Concentrations of 400, 600, and 800 micrograms/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

Milrinone-d3 vs. Unlabeled Milrinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Milrinone-d3 and its unlabeled counterpart for research applications. This document outlines their core properties, delves into the analytical advantages of the deuterated form, provides detailed experimental protocols for their use, and visualizes the key signaling pathway and analytical workflows.

Introduction to Milrinone and its Deuterated Analog

Milrinone is a potent and selective phosphodiesterase III (PDE-III) inhibitor.[1][2] This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle, resulting in positive inotropic and vasodilatory effects.[1][3] Unlabeled Milrinone is the standard form used in therapeutic applications and various research studies investigating its pharmacological effects.

Milrinone-d3 is a stable isotope-labeled version of Milrinone, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its chemical behavior is nearly identical to unlabeled Milrinone, allowing it to effectively account for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[5]

Data Presentation: A Comparative Overview

The fundamental properties of unlabeled Milrinone and Milrinone-d3 are summarized below. The primary distinction lies in their molecular weight due to the incorporation of deuterium isotopes.

| Property | Unlabeled Milrinone | Milrinone-d3 |

| IUPAC Name | 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile | 2-(methyl-d3)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile[4] |

| Molecular Formula | C₁₂H₉N₃O | C₁₂H₆D₃N₃O |

| Molecular Weight | 211.22 g/mol | 214.24 g/mol [1] |

| Primary Application in Research | Pharmacological studies, efficacy and safety testing. | Internal standard for quantitative analysis.[4] |

| Purity | Typically ≥98% | Isotopic Purity: ≥98% deuterated forms[1] |

The Critical Role of Milrinone-d3 as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is crucial for accurate and reliable results. The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variability introduced during various stages of the analytical process.

Stable isotope-labeled (SIL) internal standards, such as Milrinone-d3, are considered the gold standard.[5]

Advantages of Using Milrinone-d3:

-

Compensates for Matrix Effects: Biological matrices are complex and can enhance or suppress the ionization of the analyte in the mass spectrometer. Since Milrinone-d3 co-elutes with unlabeled Milrinone and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Corrects for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. Milrinone-d3, being chemically similar to the analyte, will be lost at a proportional rate, ensuring that the analyte-to-IS ratio remains constant.[5]

-

Accounts for Instrumental Variations: Fluctuations in injection volume and mass spectrometer performance are normalized by the use of an internal standard.[5]

Potential Considerations with Deuterated Standards:

While highly effective, researchers should be aware of potential issues associated with deuterium-labeled standards:

-

Isotopic Exchange: In certain solvents or under specific pH conditions, deuterium atoms can sometimes exchange with protons, leading to a loss of the isotopic label.[6]

-

Chromatographic Shift: The slight increase in mass can occasionally lead to a small difference in retention time on a chromatographic column compared to the unlabeled analyte.[6][7]

-

Purity: The isotopic purity of the standard is critical. The presence of unlabeled analyte in the internal standard can lead to inaccurate quantification, especially at low concentrations.

Experimental Protocols

This section provides a detailed methodology for the quantification of Milrinone in plasma samples using Milrinone-d3 as an internal standard via LC-MS/MS. This protocol is a synthesis of methodologies described in the scientific literature.[4][8][9]

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of Milrinone-d3 working solution (e.g., 1 µg/mL in methanol) to each tube, except for blank samples (to which 10 µL of methanol is added). Vortex briefly.

-

Protein Precipitation & Extraction: Add 500 µL of ethyl acetate to each tube.

-

Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90% to 10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Milrinone: m/z 212.1 → 140.0

-

Milrinone-d3: m/z 215.1 → 143.0

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-35 eV.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

Milrinone Signaling Pathway

Experimental Workflow for Milrinone Quantification

Logical Relationship of Labeled vs. Unlabeled Milrinone

Conclusion

For researchers engaged in pharmacokinetic studies, therapeutic drug monitoring, or any application requiring precise quantification of Milrinone, the use of Milrinone-d3 as an internal standard is indispensable. Its properties ensure robust and reliable data, overcoming the inherent variabilities of complex biological matrices and analytical instrumentation. Unlabeled Milrinone remains the compound of choice for pharmacological and physiological investigations of the drug's effects. A thorough understanding of the distinct roles and properties of both labeled and unlabeled forms is essential for designing and executing rigorous scientific research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Milrinone therapeutic drug monitoring in a pediatric population: Development and validation of a quantitative liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. scispace.com [scispace.com]

- 8. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Milrinone-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Milrinone-d3. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound. The information presented is a synthesis of available data and established scientific principles for stability testing.

Overview of Milrinone-d3

Milrinone-d3 is a deuterated analog of Milrinone, a phosphodiesterase 3 (PDE3) inhibitor. The deuterium labeling makes it a valuable internal standard for the quantification of Milrinone in biological samples using mass spectrometry-based assays, such as GC-MS or LC-MS.[1] Milrinone itself is a cardiotonic and vasodilator agent used in the short-term management of severe heart failure.[1]

Stability and Storage of Milrinone-d3

Proper storage and handling are critical to maintain the integrity and stability of Milrinone-d3, ensuring its accuracy as an internal standard.

Recommended Storage Conditions

Based on manufacturer data, the following storage conditions are recommended for Milrinone-d3 as a solid.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [1] |

| Long-term Stability | ≥ 4 years | [1] |

| Shipping Temperature | Room temperature | [1][2] |

Stability in Solution

| Solvent/Solution | Concentration | Storage Condition | Duration of Stability | Source |

| 5% Dextrose Injection | 400 µg/mL | 22-23°C | 7 days | [3] |

| 0.9% Sodium Chloride Injection | 400 µg/mL | 22-23°C | 7 days | [3] |

| Lactated Ringer's Injection | 400 µg/mL | 22-23°C | 7 days | [3] |

| 0.45% Sodium Chloride Injection | 400 µg/mL | 22-23°C | 7 days | [3] |

| 5% Dextrose Injection | 600 µg/mL | 4°C | 168 hours (7 days) | [4][5] |

| 0.9% Sodium Chloride Injection | 600 µg/mL | 4°C | 168 hours (7 days) | [4][5] |

| 5% Dextrose Injection | 600 µg/mL | 25°C and 35°C | 24 hours | [4][5] |

| 0.9% Sodium Chloride Injection | 600 µg/mL | 25°C and 35°C | 24 hours | [4][5] |

It is best practice to prepare solutions of Milrinone-d3 fresh for analytical use. If storage of solutions is necessary, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) and for the shortest possible duration. A stability study should be conducted for the specific solvent and storage conditions to be used.

Experimental Protocols for Stability Assessment

To ensure the reliability of Milrinone-d3 as an internal standard, a comprehensive stability assessment is recommended. The following protocols are based on established methods for stability-indicating assays and forced degradation studies for Milrinone, which can be adapted for Milrinone-d3.[6]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from any potential degradation products.

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Methanol and Water (pH 3) in a 10:90 ratio |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 325 nm |

| Software | EZ Chrome elite or equivalent |

This method has been shown to be linear in the range of 2-25 µg/mL for Milrinone, with a limit of detection (LOD) of 0.85 µg/mL and a limit of quantification (LOQ) of 2.59 µg/mL.[6] The specificity of the method should be confirmed by assessing peak purity to ensure that the analyte peak is free from co-eluting degradants.[6]

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of Milrinone-d3 and for confirming the specificity of the stability-indicating method. These studies involve subjecting the compound to various stress conditions as outlined by the International Conference on Harmonisation (ICH) guidelines.[6]

| Stress Condition | Protocol |

| Acidic Hydrolysis | Dissolve Milrinone-d3 in 0.5 M HCl and maintain at room temperature for 48 hours. |

| Alkaline Hydrolysis | Dissolve Milrinone-d3 in 1.0 M NaOH and maintain at room temperature for 48 hours. |

| Oxidative Degradation | Dissolve Milrinone-d3 in 30% H₂O₂ and maintain at room temperature for 10 minutes. |

| Thermal Degradation | For solid: Maintain at 60°C and 25% relative humidity for 10 days. For solution: Heat at 80°C for 2 hours. |

| Photolytic Degradation | Expose the sample to light providing a total luminosity of >1.2 million lux hours and UV energy of >200 W h/m² at 25°C. |

Following exposure to these stress conditions, samples should be analyzed using the validated stability-indicating HPLC method to quantify the remaining intact Milrinone-d3 and to profile the degradation products.

Signaling Pathway of Milrinone

Milrinone exerts its therapeutic effects by inhibiting phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] This increase in cAMP has different effects in cardiac and vascular smooth muscle cells.

Conclusion

Milrinone-d3 is a critical tool for the accurate quantification of Milrinone. To ensure its reliability, it is imperative to adhere to the recommended storage condition of -20°C for the solid form. For solutions, fresh preparation is advised, and if storage is unavoidable, it should be for a minimal duration at low temperatures, with stability being verified under the specific conditions of use. The provided experimental protocols for stability-indicating methods and forced degradation studies offer a robust framework for a thorough stability assessment of Milrinone-d3, ensuring data integrity in research and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stability of milrinone lactate in the presence of 29 critical care drugs and 4 i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of milrinone in continuous ambulatory delivery devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impressions.manipal.edu [impressions.manipal.edu]

- 7. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Milrinone-d3 Analytical Standard: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of the Milrinone-d3 analytical standard. It also details its application in bioanalytical assays, including a representative experimental protocol and the underlying biochemical signaling pathway of its unlabeled counterpart, Milrinone. This document is intended to assist researchers, scientists, and drug development professionals in the effective sourcing and utilization of this critical analytical tool.

Commercial Suppliers of Milrinone-d3

Milrinone-d3 is a deuterated analog of Milrinone, widely used as an internal standard in analytical and pharmacokinetic research. Its stable isotope-labeled nature enhances the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Milrinone in biological samples.[1] Several commercial suppliers offer Milrinone-d3 as an analytical standard. The following table summarizes the available quantitative data from a selection of these suppliers. Please note that while efforts were made to obtain specific Certificates of Analysis (CoA), some data may be representative of the supplier's general quality standards for such products.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |

| Cayman Chemical | 25429 | C₁₂H₆D₃N₃O | 214.2 | ≥98% (for unlabeled Milrinone) | ≥99% deuterated forms (d₁-d₃)[2] | Solid |

| MedchemExpress | HY-14252S | C₁₂H₆D₃N₃O | 214.24 | Information not publicly available | Information not publicly available | Solid[3] |

| Veeprho | DVE001083 | C₁₂H₆D₃N₃O | 214.24 | CoA available on request[4] | CoA available on request[4] | In Stock[1] |

| Pharmaffiliates | PA STI 065211 | C₁₂H₆D₃N₃O | 214.24 | CoA available on request | CoA available on request | Inquire for details[5][6] |

| Toronto Research Chemicals (TRC) | - | - | - | Full analytical data package provided[7][8] | Full analytical data package provided[7][8] | Inquire for details |

| Santa Cruz Biotechnology | - | - | - | ≥98% (for unlabeled Milrinone)[9] | - | Inquire for details |

Note: Data for some suppliers is based on information for the unlabeled compound or general statements about their quality control procedures, as specific Certificates of Analysis for Milrinone-d3 were not publicly available at the time of this review. Researchers are advised to request a lot-specific CoA from the supplier before purchase.

Mechanism of Action: Milrinone Signaling Pathway

Milrinone is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[10] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE3, Milrinone increases intracellular cAMP levels, leading to a cascade of downstream effects that result in positive inotropic (increased heart muscle contractility) and vasodilatory actions.

Caption: Milrinone inhibits PDE3, increasing cAMP and activating PKA, leading to increased cardiac contractility and vasodilation.

Experimental Protocol: Quantification of Milrinone in Human Plasma by LC-MS/MS

The following is a representative, detailed methodology for the quantification of Milrinone in human plasma using Milrinone-d3 as an internal standard. This protocol is adapted from established bioanalytical methods for Milrinone.[11][12]

1. Materials and Reagents

-

Milrinone analytical standard

-

Milrinone-d3 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Milrinone and Milrinone-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Milrinone stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the Milrinone-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Milrinone working standard solutions to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Milrinone-d3 internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) %A %B Flow Rate (mL/min) 0.0 95 5 0.4 0.5 95 5 0.4 2.5 10 90 0.4 3.5 10 90 0.4 3.6 95 5 0.4 | 5.0 | 95 | 5 | 0.4 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Milrinone: Precursor ion (Q1) m/z 212.1 → Product ion (Q3) m/z 140.0

-

Milrinone-d3: Precursor ion (Q1) m/z 215.1 → Product ion (Q3) m/z 143.0

-

-

Data Analysis: Quantify Milrinone by calculating the peak area ratio of the analyte to the internal standard.

5. Bioanalytical Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13][14][15]

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical study for the quantification of Milrinone in plasma samples using Milrinone-d3 as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Veeprho Pharmaceutical - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lubio.ch [lubio.ch]

- 8. LGC Group [www2.lgcgroup.com]

- 9. scbt.com [scbt.com]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. payeshdarou.ir [payeshdarou.ir]

- 15. starodub.nl [starodub.nl]

In-Depth Technical Guide to the Safety Data Sheet for Milrinone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, physicochemical properties, and handling procedures for Milrinone-d3. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound as an internal standard in analytical methodologies.

Chemical Identification and Physical Properties

Milrinone-d3 is the deuterated analogue of Milrinone, a phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its primary application in a research setting is as an internal standard for the quantification of Milrinone in biological matrices using mass spectrometry-based assays.[3]

Table 1: Physicochemical Properties of Milrinone-d3 and Milrinone

| Property | Milrinone-d3 | Milrinone | Source(s) |

| Chemical Name | 2-(methyl-d3)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile | 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile | [3] |

| CAS Number | 2749393-50-6 | 78415-72-2 | [4] |

| Molecular Formula | C₁₂H₆D₃N₃O | C₁₂H₉N₃O | [4] |

| Molecular Weight | 214.2 g/mol | 211.22 g/mol | [4] |

| Appearance | Crystalline solid | Off-white to tan crystalline compound | [5] |

| Melting Point | Not Determined | >300 °C | [6] |

| Boiling Point | Not Determined | Not Determined | [7] |

| Solubility | DMF: 0.3 mg/ml; DMSO: 0.5 mg/ml | Slightly soluble in methanol, very slightly soluble in chloroform and water. | [4],[8] |

| pKa | Not Determined | 4.6 and 8.5 | [9] |

Hazard Identification and Safety Precautions

Milrinone-d3 is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting. The following table summarizes the Globally Harmonized System (GHS) classification for Milrinone, which is expected to be directly applicable to Milrinone-d3.

Table 2: GHS Hazard Classification for Milrinone

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

Source:[10]

It is imperative to handle Milrinone-d3 in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] In case of exposure, refer to the first aid measures outlined in the Safety Data Sheet.

Caption: GHS Pictogram for Acute Toxicity.

Toxicological Data

No specific LD50 or LC50 data are available for Milrinone-d3. The following data for the non-deuterated form, Milrinone, are provided as a reference. Given the structural similarity, the toxicological profile of Milrinone-d3 is expected to be comparable.

Table 3: Acute Toxicity Data for Milrinone

| Route of Administration | Species | LD50 | Source(s) |

| Oral | Rat | 91 mg/kg | [5][10][12] |

| Oral | Mouse | 137 mg/kg | [5] |

| Oral | Rabbit | 40 mg/kg | [5] |

| Subcutaneous | Rat | 58 mg/kg | [5] |

| Subcutaneous | Mouse | 62 mg/kg | [5] |

| Intravenous | Rat | 73 mg/kg | [5] |

| Intravenous | Mouse | 79 mg/kg | [8] |

| Intravenous | Rabbit | 44.4 mg/kg | [5] |

Long-term exposure to high concentrations of dust may cause lung changes.[5] There is some evidence from animal studies of developmental toxicity.[5]

Handling, Storage, and Disposal

Handling

-

Engineering Controls: Use only in a chemical fume hood.[11]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

Storage

-

Conditions: Store in a well-ventilated place. Keep container tightly closed.[11] Recommended storage is at -20°C for long-term stability.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.[11]

Experimental Protocols: Use as an Internal Standard

Milrinone-d3 is primarily used as an internal standard for the accurate quantification of milrinone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for milrinone quantification in serum.[13]

-

To 50 µL of plasma/serum sample, add the internal standard, Milrinone-d3, to a final concentration appropriate for the expected range of milrinone concentrations.

-

Add a suitable volume of a protein precipitation agent, such as acetonitrile or methanol, and vortex to mix.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following are example parameters and may need to be optimized for specific instrumentation and applications.[14]

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), typically in negative or positive mode depending on the mobile phase and instrument sensitivity.[14]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Milrinone: m/z 212.1 → 140.0 (example transition).[14]

-

Milrinone-d3: A mass shift of +3 would be expected (e.g., m/z 215.1 → 143.0). The exact transition should be determined by direct infusion of the standard.

-

-

Caption: Workflow for Milrinone Quantification.

Mechanism of Action and Metabolism

Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This results in positive inotropic and vasodilatory effects.[1][2]

The metabolism of milrinone in humans is primarily through O-glucuronidation, with the parent drug being the major component excreted in urine.[15] The deuterium substitution in Milrinone-d3 is on the methyl group, which is not a primary site of metabolism. Therefore, a significant kinetic isotope effect on its metabolism is not expected, making it an excellent internal standard.[16][]

Caption: Milrinone's Mechanism of Action.

Logical Relationships for Safe Handling

The following diagram outlines a logical workflow for the safe handling of Milrinone-d3 in a research environment.

Caption: Safe Handling Workflow for Milrinone-d3.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. Milrinone - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. medline.com [medline.com]

- 13. Milrinone therapeutic drug monitoring in a pediatric population: Development and validation of a quantitative liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS Method for the Quantification of Milrinone in Human Plasma Using Milrinone-d3 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantitative analysis of Milrinone in human plasma. Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[1][2][3] To ensure high accuracy and precision, a stable isotope-labeled internal standard, Milrinone-d3, is utilized.[1][4][5] The described protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.

Introduction

Milrinone is a positive inotropic and vasodilatory agent administered intravenously for the short-term management of acute decompensated heart failure.[2][6] Due to its narrow therapeutic range and potential for adverse effects at high concentrations, including arrhythmias and hypotension, monitoring its plasma concentration is crucial for patient safety and therapeutic efficacy.[2][7] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the quantification of drugs like Milrinone in complex biological matrices.[2][8] The use of a stable isotope-labeled internal standard such as Milrinone-d3 minimizes variability introduced during sample preparation and analysis, leading to more reliable results.[3][4] This document provides a detailed protocol for the quantification of Milrinone in human plasma using an LC-MS/MS method with Milrinone-d3 as the internal standard.

Experimental Workflow

Caption: Experimental workflow for Milrinone quantification.

Materials and Reagents

-

Milrinone reference standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical column: C18, e.g., 50 x 2.1 mm, 3.5 µm

-

Centrifuge

-

Nitrogen evaporator

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Milrinone and Milrinone-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Milrinone primary stock with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 0.3 ng/mL to 650 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the Milrinone-d3 primary stock with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[6]

-

Add 10 µL of the Milrinone-d3 internal standard working solution (100 ng/mL) and vortex briefly.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 45:55 methanol:10 mM ammonium acetate) and vortex.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 45% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50°C[6] |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |

| MRM Transitions | See Table 1 |

| Collision Energy (CE) | See Table 1 |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Milrinone | 212.1 | 140.0 | 36[6] |

| Milrinone-d3 | 215.1 | 143.0 | ~36 (to be optimized) |

Note: The collision energy for Milrinone-d3 should be optimized but is expected to be similar to that of Milrinone.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are outlined below.

Caption: Key parameters for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Milrinone.

Table 2: Calibration Curve and Linearity

| Parameter | Typical Value |

| Linearity Range | 0.3125 - 640 ng/mL[6] |

| Regression Model | Quadratic[6] |

| Correlation Coefficient (r²) | > 0.99 |

Table 3: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | ≤ 7.4%[6] | ≤ 11.5%[6] | 96.0%[6] |

| Medium | < 8.3%[10] | < 12%[10] | 95 - 105% |

| High | < 8.3%[10] | < 12%[10] | 95 - 105% |

Table 4: Sensitivity and Recovery

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 0.3125 ng/mL[6] |

| Mean Drug Recovery | ≥ 72.3%[6] |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Milrinone in human plasma. The use of Milrinone-d3 as an internal standard ensures high accuracy and reproducibility. This protocol is well-suited for applications in clinical and research settings, facilitating therapeutic drug monitoring and pharmacokinetic evaluations of Milrinone.

References

- 1. glpbio.com [glpbio.com]

- 2. A clinical assay for the measurement of milrinone in plasma by HPLC mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. Milrinone therapeutic drug monitoring in a pediatric population: Development and validation of a quantitative liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Milrinone in Human Plasma using Milrinone-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of milrinone in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Milrinone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol covers sample preparation by protein precipitation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor that increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). This leads to positive inotropic effects in the heart and vasodilation in the vasculature, making it a critical therapeutic agent for the management of acute decompensated heart failure.[1][2] Accurate and reliable quantification of milrinone in plasma is essential for optimizing therapeutic outcomes and minimizing potential toxicities. The use of a stable isotope-labeled internal standard, such as Milrinone-d3, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note describes a complete workflow for the determination of milrinone in plasma, from sample preparation to data analysis.

Mechanism of Action Signaling Pathway

Milrinone exerts its therapeutic effects by selectively inhibiting PDE3, an enzyme responsible for the degradation of cAMP. Increased cAMP levels in cardiac myocytes lead to enhanced calcium influx and increased contractility. In vascular smooth muscle cells, elevated cAMP promotes relaxation, resulting in vasodilation.

References

Application Note and Protocol for the Preparation of Milrinone-d3 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Milrinone-d3 stock solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS). Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for quantitative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for Milrinone-d3.

| Parameter | Value | Reference |

| Chemical Name | 1,6-dihydro-2-methyl-d3-6-oxo-[3,4'-bipyridine]-5-carbonitrile | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₆D₃N₃O | --INVALID-LINK-- |

| Molecular Weight | 214.2 g/mol | --INVALID-LINK-- |

| Purity | ≥99% deuterated forms (d1-d3) | --INVALID-LINK-- |

| Formulation | Solid | --INVALID-LINK-- |

| Solubility | DMSO: 0.5 mg/mLDMF: 0.3 mg/mL | --INVALID-LINK-- |

| Storage of Solid | -20°C | --INVALID-LINK-- |

| Stability of Solid | ≥ 4 years at -20°C | --INVALID-LINK-- |

Experimental Protocol: Preparation of Milrinone-d3 Stock and Working Solutions

This protocol describes the preparation of a 100 µg/mL primary stock solution of Milrinone-d3 in DMSO, followed by the preparation of a 1 µg/mL working solution.

Materials and Equipment

-

Milrinone-d3 solid

-

Dimethyl sulfoxide (DMSO), analytical grade or higher

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Preparation of 100 µg/mL Primary Stock Solution

-

Equilibration: Allow the vial of solid Milrinone-d3 to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of Milrinone-d3 (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed Milrinone-d3 to a volumetric flask of appropriate size. For 1 mg of solid, use a 10 mL volumetric flask to achieve a 100 µg/mL concentration.

-

Solubilization: Add a small amount of DMSO to the volumetric flask to dissolve the solid. Vortex gently until the solid is completely dissolved.

-

Volume Adjustment: Once dissolved, add DMSO to the volumetric flask up to the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Transfer the primary stock solution to a clearly labeled amber glass vial and store at -20°C.

Preparation of 1 µg/mL Working Solution

-

Dilution: Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.

-

Volume Adjustment: Add the desired final solvent (e.g., a mixture of methanol and water compatible with your LC-MS mobile phase) to the volumetric flask up to the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

-

Storage: This working solution should be prepared fresh daily or its stability in the chosen solvent and storage conditions should be validated. Store in a clearly labeled vial.

Safety Precautions

-

Handle Milrinone-d3 in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of Milrinone-d3 stock and working solutions.

Caption: Workflow for Milrinone-d3 Stock Solution Preparation.

Signaling Pathway Context

Milrinone is an inhibitor of phosphodiesterase 3 (PDE3). The diagram below shows a simplified representation of the signaling pathway affected by Milrinone.

Caption: Simplified Signaling Pathway of Milrinone.

Application of Milrinone-d3 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Milrinone-d3 as an internal standard in preclinical pharmacokinetic (PK) studies of milrinone. The following sections detail the rationale for using a deuterated internal standard, experimental protocols for in vivo studies and bioanalysis, and representative data.

Introduction to Milrinone and the Role of Milrinone-d3

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory effects.[1][2][3][4][5] It is primarily used for the short-term intravenous therapy of acute decompensated heart failure.[2] Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates like milrinone.

The use of a stable isotope-labeled internal standard, such as Milrinone-d3, is critical for the accurate and precise quantification of milrinone in biological matrices during these studies.[6][7][8][9] Milrinone-d3 has a chemical structure and physicochemical properties that are nearly identical to milrinone, but with a different mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer.

Key Advantages of Using Milrinone-d3 as an Internal Standard:

-

Compensates for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since Milrinone-d3 is affected by these matrix effects in the same way as milrinone, its inclusion allows for accurate correction of these variations.[10]

-

Corrects for Variability in Sample Preparation: During sample extraction and processing, there can be losses of the analyte. Milrinone-d3 experiences the same losses, and by measuring the ratio of the analyte to the internal standard, the variability in recovery can be normalized.[10]

-

Improves Accuracy and Precision: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is recommended by regulatory agencies.[7] It significantly enhances the accuracy and precision of the analytical method.

Milrinone's Mechanism of Action

Milrinone selectively inhibits phosphodiesterase III (PDE3), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1][3][5] By inhibiting PDE3, milrinone increases the intracellular concentration of cAMP in cardiac and vascular smooth muscle cells.[1] In the heart, elevated cAMP leads to the activation of protein kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropic effect).[1][5] In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload.[1][2][5]

Figure 1. Signaling pathway of Milrinone.

Preclinical Pharmacokinetic Parameters of Milrinone

The following table summarizes typical pharmacokinetic parameters of milrinone observed in preclinical species and humans. These values can serve as a reference for designing and interpreting preclinical studies.

| Parameter | Rat | Dog | Monkey | Human |

| Half-life (t½) | ~2.3 hours | ~2.4 hours | ~2.3 hours | 0.8 - 2.5 hours[2] |

| Volume of Distribution (Vd) | N/A | N/A | N/A | 0.38 - 0.45 L/kg[2] |

| Clearance (CL) | N/A | N/A | N/A | 0.13 - 0.3 L/min[2] |

| Primary Route of Elimination | Renal | Renal | Renal | Renal |

| Major Metabolites | O-glucuronide, pyridyl-N-oxide, carboxamide, glucoside, riboside | O-glucuronide, pyridyl-N-oxide, carboxamide, glucoside, riboside | O-glucuronide, pyridyl-N-oxide, carboxamide, glucoside, riboside | O-glucuronide[2] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical intravenous (IV) pharmacokinetic study in rats.

References

- 1. A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. [sites.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. e-lactancia.org [e-lactancia.org]

- 4. litfl.com [litfl.com]